molecular formula C14H11BrO3 B582249 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-07-7

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Cat. No. B582249
M. Wt: 307.143
InChI Key: NJQGNWSMEJYWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H11BrO3 . It has a molecular weight of 307.143 .

Scientific Research Applications

Synthesis of Phosphonic Acids

Phosphonic acids play a crucial role in various fields including chemistry, biology, and physics due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. These applications span from drug development to the design of supramolecular materials and functionalization of surfaces. The synthesis methods for phosphonic acids, including dealkylation under acidic conditions or using specific procedures like the McKenna method, are essential for preparing compounds with desired properties for research and industrial applications (Sevrain et al., 2017).

Anticancer Research

Cinnamic acid derivatives, including those structurally related to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, offering a broad spectrum of antitumor agents. This review highlights the synthesis, biological evaluation, and potential of cinnamic acid derivatives in anticancer research, demonstrating their underutilized capabilities in medicinal chemistry (De et al., 2011).

Carboxylic Acids in Biocatalysis

The study on carboxylic acids, like 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, highlights their impact as inhibitors in microbial fermentation processes. Understanding the mechanism of inhibition by carboxylic acids on microbes such as E. coli and S. cerevisiae can lead to metabolic engineering strategies for increasing microbial robustness, crucial for the production of biofuels and biorenewable chemicals (Jarboe et al., 2013).

Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is vital for the sustainable production of bio-based plastics. This review discusses solvent developments for LLX of carboxylic acids, focusing on improving the traditional solvent systems and exploring new solvents like ionic liquids. The efficiency of these techniques in acid extraction plays a significant role in the economic feasibility of bio-based processes (Sprakel & Schuur, 2019).

properties

IUPAC Name

3-(2-bromo-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGNWSMEJYWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681800
Record name 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

CAS RN

1215206-07-7
Record name 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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